ETHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure, which includes an ethyl ester group, an acetamido group, and a morpholine ring attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetamido-2-(morpholin-4-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-(morpholin-4-yl)benzoic acid and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-acetamido-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 4-(morpholin-4-yl)benzoate
- Ethyl 5-[2-(4-methylphenoxy)acetamido]-2-(morpholin-4-yl)benzoate
- Methyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate
Comparison: Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 5-acetamido-2-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(19)13-10-12(16-11(2)18)4-5-14(13)17-6-8-20-9-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAPBXNDJRPGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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